2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3,4-trifluorophenyl)acetamide
Description
This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a morpholine-4-carbonyl moiety at position 3. The morpholine group likely improves solubility, while the cyclopropyl substituent may contribute to metabolic stability.
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c20-12-3-4-13(18(22)17(12)21)23-16(27)10-26-15(11-1-2-11)9-14(24-26)19(28)25-5-7-29-8-6-25/h3-4,9,11H,1-2,5-8,10H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQNTWCEVHMKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=C(C(=C(C=C3)F)F)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3,4-trifluorophenyl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its synthesis, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 398.463 g/mol. The compound features a pyrazole ring, a cyclopropyl group, and a morpholine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research on similar compounds indicates that they may exhibit significant biological activities, including:
- Anticancer Activity : Compounds with structural similarities have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives exhibit activity against various microbial strains.
- Enzyme Inhibition : Some compounds demonstrate the ability to inhibit specific enzymes involved in disease processes.
Anticancer Activity
A study evaluating the anticancer potential of structurally related compounds found that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics. For example:
| Compound Name | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | High |
| Compound B | A549 | 3.0 | Very High |
| Compound C | HCT116 | 6.48 | Moderate |
These results suggest that the target compound may also possess similar anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Enzyme Inhibition Studies
Molecular docking studies have indicated that compounds with similar structures can effectively bind to and inhibit key enzymes involved in cancer progression. For instance:
- VEGFR-2 Inhibition : Compounds demonstrated significant inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.
Antimicrobial Activity
Research has shown that related pyrazole derivatives can exhibit antimicrobial properties against several strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Enzyme Interaction :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a detailed comparison with key examples from the evidence:
Key Observations
Core Scaffold Diversity :
- The target compound’s pyrazole core is distinct from the pyrazolo-pyrimidine () and simple acetamide () backbones. Pyrazole derivatives are often favored for their conformational rigidity and hydrogen-bonding capabilities, whereas pyrazolo-pyrimidines (e.g., ) may enhance planar stacking interactions in enzyme binding pockets .
Substituent Effects: Fluorination: The target’s 2,3,4-trifluorophenyl group increases lipophilicity compared to mono- or di-fluorinated analogs (e.g., ’s 2-fluorophenyl). This could enhance membrane permeability but may reduce solubility . Morpholine vs. Piperazine: The morpholine-4-carbonyl group in the target compound offers a balance of solubility and steric bulk, contrasting with the piperazine in , which may improve water solubility but introduce basicity . Sulfur vs. Carbonyl Linkers: The sulfanyl group in ’s pyrazole derivative could alter metabolic stability compared to the target’s morpholine-carbonyl linkage, which is less prone to oxidative degradation .
However, the absence of melting point data for the target limits direct comparisons with ’s high-melting compound (302–304°C), which may reflect crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
